molecular formula C19H22N2O3S B3952037 N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-2-methoxybenzamide

N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-2-methoxybenzamide

Cat. No.: B3952037
M. Wt: 358.5 g/mol
InChI Key: PCEYAFALPWWKCG-UHFFFAOYSA-N
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Description

N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-2-methoxybenzamide is a complex organic compound that belongs to the class of benzamide derivatives. This compound is characterized by the presence of a carbamothioyl group attached to a benzamide core, with additional substituents including a butan-2-yl group and a methoxy group. Benzamide derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-2-methoxybenzamide typically involves the reaction of 2-aminobenzoxazole with benzoyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The structure of the synthesized compound is confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and characterization using analytical techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamothioyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-2-methoxybenzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways and ultimately causing bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-2-methoxybenzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its potential as an antibacterial agent and its ability to undergo various chemical reactions make it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(5-butan-2-yl-2-hydroxyphenyl)carbamothioyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-4-12(2)13-9-10-16(22)15(11-13)20-19(25)21-18(23)14-7-5-6-8-17(14)24-3/h5-12,22H,4H2,1-3H3,(H2,20,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEYAFALPWWKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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